molecular formula C14H11N3O3S2 B8364739 5-Formylamino-naphthalene-1-sulfonic acid thiazol-2-ylamide

5-Formylamino-naphthalene-1-sulfonic acid thiazol-2-ylamide

Cat. No. B8364739
M. Wt: 333.4 g/mol
InChI Key: BQGDANXUSPACAR-UHFFFAOYSA-N
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Patent
US08492403B2

Procedure details

5-Formylamino-naphthalene-1-sulfonyl chloride (0.25 g, 0.93 mmol), 2-aminothiazole (0.09 g, 0.93 mmol) and pyridine (1.00 ml) were stirred under N2 at 25° C. for 19 h. The solution was purified via silica gel chromatography using 3% MeOH/97% CH2Cl2 to obtain 5-formylamino-naphthalene-1-sulfonic acid thiazol-2-ylamide as a white solid (150 mg, 49%). LC/MS (10-99% CH3CN), M/Z: M+1 obs=334.20; tR=1.93 min.
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.09 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([NH:3][C:4]1[CH:13]=[CH:12][CH:11]=[C:10]2[C:5]=1[CH:6]=[CH:7][CH:8]=[C:9]2[S:14](Cl)(=[O:16])=[O:15])=[O:2].[NH2:18][C:19]1[S:20][CH:21]=[CH:22][N:23]=1>N1C=CC=CC=1>[S:20]1[CH:21]=[CH:22][N:23]=[C:19]1[NH:18][S:14]([C:9]1[C:10]2[C:5](=[C:4]([NH:3][CH:1]=[O:2])[CH:13]=[CH:12][CH:11]=2)[CH:6]=[CH:7][CH:8]=1)(=[O:16])=[O:15]

Inputs

Step One
Name
Quantity
0.25 g
Type
reactant
Smiles
C(=O)NC1=C2C=CC=C(C2=CC=C1)S(=O)(=O)Cl
Name
Quantity
0.09 g
Type
reactant
Smiles
NC=1SC=CN1
Name
Quantity
1 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was purified via silica gel chromatography

Outcomes

Product
Name
Type
product
Smiles
S1C(=NC=C1)NS(=O)(=O)C1=CC=CC2=C(C=CC=C12)NC=O
Measurements
Type Value Analysis
AMOUNT: MASS 150 mg
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 48.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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